[rel-(1R,5S,6r)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol
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Overview
Description
[rel-(1R,5S,6r)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol is a chemical compound with the molecular formula C₁₃H₁₇NO and a molecular weight of 203.28 g/mol . This compound is known for its unique bicyclic structure, which includes a benzyl group and a hydroxymethyl group attached to a nitrogen-containing bicyclohexane ring. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [rel-(1R,5S,6r)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol typically involves the reaction of benzylamine with a suitable bicyclic precursor under controlled conditions. One common method includes the use of benzyl ( (rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate as an intermediate . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
[rel-(1R,5S,6r)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like THF or dichloromethane (DCM), and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield benzyl aldehyde or benzoic acid derivatives, while reduction can produce benzyl alcohol derivatives.
Scientific Research Applications
[rel-(1R,5S,6r)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [rel-(1R,5S,6r)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzyl ( (rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate: A related compound with a similar bicyclic structure but different functional groups.
(1R,5S,6R)-3-aza-3-benzyl-6-(hydroxymethyl)bicyclo[3.1.0]hexane: Another similar compound with slight variations in the bicyclic ring and functional groups.
Uniqueness
The uniqueness of [rel-(1R,5S,6r)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol lies in its specific combination of functional groups and bicyclic structure, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[(1R,5S)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c15-9-13-11-7-14(8-12(11)13)6-10-4-2-1-3-5-10;/h1-5,11-13,15H,6-9H2;1H/t11-,12+,13?; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVUBGYDQYULPY-KOQCZNHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2CO)CN1CC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2CO)CN1CC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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